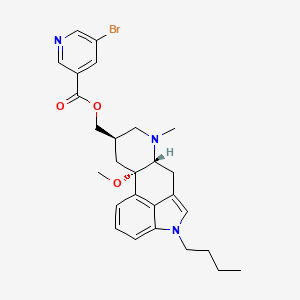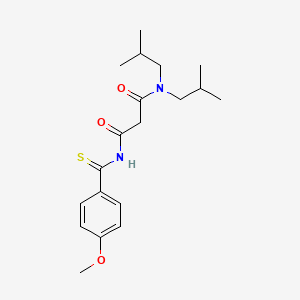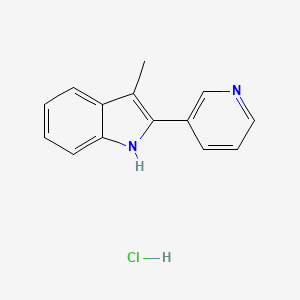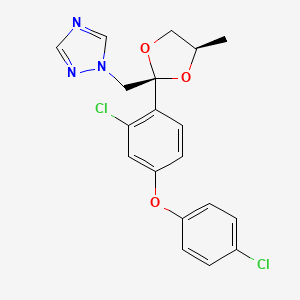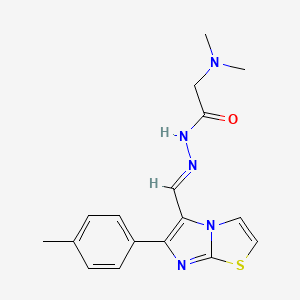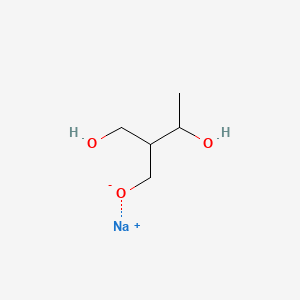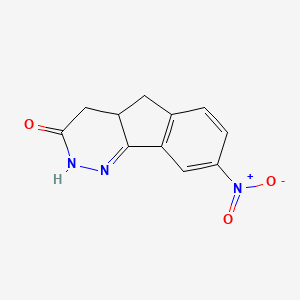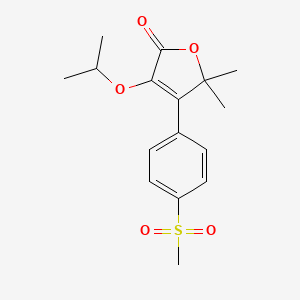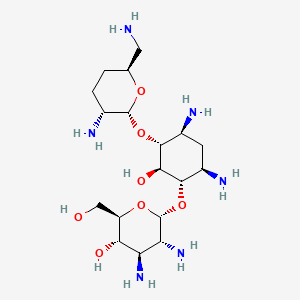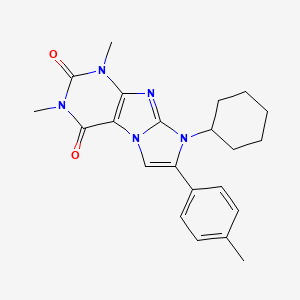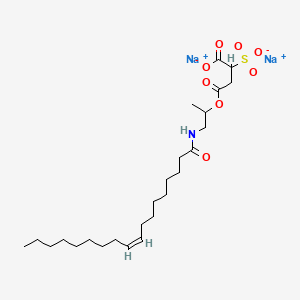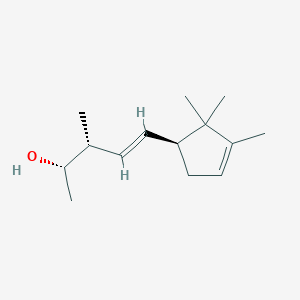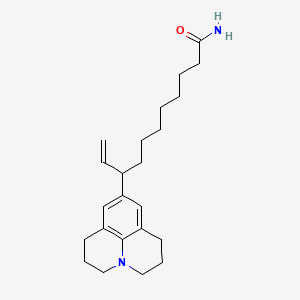
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(10-Undecenamido)julolidine is a compound that belongs to the class of julolidine derivatives. Julolidine is a nitrogen-containing heterocyclic compound known for its unique fluorescent properties. The incorporation of an undecenamido group at the 9th position of the julolidine ring enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Undecenamido)julolidine typically involves the reaction of julolidine with 10-undecenoic acid or its derivatives. One common method is the amidation reaction, where julolidine is reacted with 10-undecenoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield 9-(10-Undecenamido)julolidine .
Industrial Production Methods
Industrial production of 9-(10-Undecenamido)julolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-(10-Undecenamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amido group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
9-(10-Undecenamido)julolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in bioimaging to study cellular processes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and materials with unique optical properties
Mechanism of Action
The mechanism of action of 9-(10-Undecenamido)julolidine is primarily based on its fluorescent properties. The compound can interact with various molecular targets, leading to changes in its fluorescence intensity. These interactions can be used to monitor changes in the local environment, such as pH, viscosity, and the presence of specific ions or molecules. The molecular pathways involved include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) .
Comparison with Similar Compounds
Similar Compounds
9-(Dicyano-vinyl)julolidine: Known for its use in studying protein aggregation and conformational changes.
Julolidine-based molecular rotors: Used in sensing and diagnosis applications.
Uniqueness
9-(10-Undecenamido)julolidine is unique due to the presence of the undecenamido group, which enhances its solubility and reactivity compared to other julolidine derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .
Properties
CAS No. |
102613-12-7 |
|---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide |
InChI |
InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26) |
InChI Key |
IVQAMXQLTLXQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


